![molecular formula C15H13FN2O B2924671 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2176201-42-4](/img/structure/B2924671.png)

2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

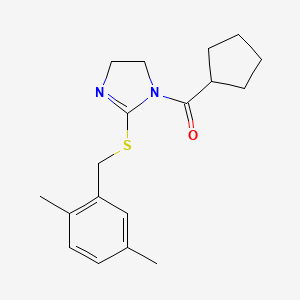

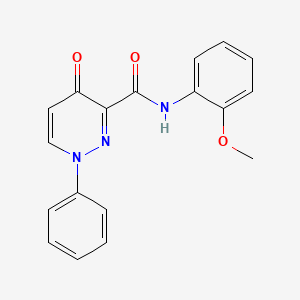

The compound “2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridin-6-one core, which is a type of heterocyclic compound . This core is substituted with a 4-fluorophenyl group and an ethanone group .

Synthesis Analysis

The synthesis of similar pyrrolo[3,4-b]pyridin-6-one derivatives has been described in the literature . A multicomponent two-step strategy can be used, involving the mixing of inexpensive starting materials under mild conditions . Another method involves a RhIII-catalyzed cascade oxidative alkenylation/annulation of picolinamides .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolo[3,4-b]pyridin-6-one core is a bicyclic structure, and the 4-fluorophenyl and ethanone groups are likely to add further complexity .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of multiple functional groups means that it can participate in a wide range of reactions . For example, the ethanone group could potentially undergo reactions such as nucleophilic addition or condensation .Applications De Recherche Scientifique

Antitumor Activity

The compound’s structure suggests potential application in antitumor activity . Compounds with similar pyrazolo[3,4-b]pyridin-6-one scaffolds have been identified with anticancer activity against various tumor cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and liver cancer (HepG2) .

FGFR Kinase Inhibition

Another possible application is as a fibroblast growth factor receptor (FGFR) kinase inhibitor . FGFR is a subfamily of receptor tyrosine kinases that are abnormally expressed in various cancer types and considered promising targets for cancer therapy .

Lead Compound for Drug Development

The compound could serve as a lead compound for further drug development due to its unique structure, which may exhibit high selectivity and good metabolic properties as seen in similar compounds .

Hepatocyte Growth Factor Receptor (c-Met) Inhibition

It may also be used in targeting the hepatocyte growth factor receptor (c-Met) , which is implicated in various cancers and is a target for anticancer drugs .

Orientations Futures

The future directions for research on this compound could include further investigation of its synthesis, properties, and potential applications. For example, given the reported anticancer activity of similar compounds , it could be interesting to explore the potential of this compound as a novel anticancer agent.

Mécanisme D'action

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are often aberrant in various types of cancers and are considered promising targets for cancer treatment .

Mode of Action

The compound interacts with its target, FGFR, by binding to it and inhibiting its function . This interaction results in the inhibition of the receptor’s activity, thereby preventing the signaling cascade that leads to cell proliferation and survival .

Biochemical Pathways

The compound affects the FGFR signaling pathway. When FGFR is inhibited, the downstream effects include the suppression of cell proliferation and survival pathways, leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound exhibits good metabolic characteristics, making it a promising lead for further development . .

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by causing cell cycle arrest in the G2/M phase and inducing apoptosis of cancer cells .

Propriétés

IUPAC Name |

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O/c16-13-5-3-11(4-6-13)8-15(19)18-9-12-2-1-7-17-14(12)10-18/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJMQAWWYDRKQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C(=O)CC3=CC=C(C=C3)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2924590.png)

![3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2924596.png)

![2-[(4-Chlorophenyl)methyl]-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2924601.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-fluoro-4-methylbenzamide](/img/structure/B2924602.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate](/img/structure/B2924603.png)

![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)